molecular formula C11H8BrClN2O2S B11179268 4-bromo-N-(5-chloropyridin-2-yl)benzenesulfonamide

4-bromo-N-(5-chloropyridin-2-yl)benzenesulfonamide

Cat. No.: B11179268
M. Wt: 347.62 g/mol
InChI Key: SQSCFUAPLWCHHO-UHFFFAOYSA-N
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Description

4-bromo-N-(5-chloropyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H8BrClN2O2S It is characterized by the presence of a bromine atom, a chloropyridine moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-chloropyridin-2-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and 5-chloro-2-aminopyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-chloropyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with diverse functional groups.

Scientific Research Applications

4-bromo-N-(5-chloropyridin-2-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe in biological assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-chloropyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C11H8BrClN2O2S

Molecular Weight

347.62 g/mol

IUPAC Name

4-bromo-N-(5-chloropyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H8BrClN2O2S/c12-8-1-4-10(5-2-8)18(16,17)15-11-6-3-9(13)7-14-11/h1-7H,(H,14,15)

InChI Key

SQSCFUAPLWCHHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)Br

Origin of Product

United States

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